Benzenenonanamine

Physicochemical profiling Lead optimization Medicinal chemistry

Benzenenonanamine (IUPAC: 9-phenylnonan-1-amine) is a C15 long-chain phenylalkylamine bearing a terminal primary amine separated from a phenyl ring by a saturated nine-carbon methylene spacer. With a molecular weight of 219.37 g/mol and a computed XLogP3 of 5.3, it occupies a lipophilicity range distinct from both shorter-chain phenylalkylamines and non-phenyl aliphatic amines.

Molecular Formula C15H25N
Molecular Weight 219.37 g/mol
CAS No. 117534-09-5
Cat. No. B14305868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenenonanamine
CAS117534-09-5
Molecular FormulaC15H25N
Molecular Weight219.37 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCCCCCCCN
InChIInChI=1S/C15H25N/c16-14-10-5-3-1-2-4-7-11-15-12-8-6-9-13-15/h6,8-9,12-13H,1-5,7,10-11,14,16H2
InChIKeyPEXYCIDPTYEWFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzenenonanamine (CAS 117534-09-5): Structural Identity and Physicochemical Baseline for Procurement Evaluation


Benzenenonanamine (IUPAC: 9-phenylnonan-1-amine) is a C15 long-chain phenylalkylamine bearing a terminal primary amine separated from a phenyl ring by a saturated nine-carbon methylene spacer. With a molecular weight of 219.37 g/mol and a computed XLogP3 of 5.3, it occupies a lipophilicity range distinct from both shorter-chain phenylalkylamines and non-phenyl aliphatic amines [1]. Its topological polar surface area (TPSA) of 26 Ų, a single hydrogen bond donor and acceptor, and nine rotatable bonds define a molecular profile that is structurally isomeric with but topologically distinct from N-nonylaniline (CAS 3007-72-5), in which the phenyl group is attached directly to the amine nitrogen rather than at the terminal carbon [2]. This constitutional isomerism critically determines reactivity, protonation state, and biological recognition, forming the basis for non-interchangeable procurement decisions.

Why Benzenenonanamine (CAS 117534-09-5) Cannot Be Interchanged with Its Closest Isomers or In-Class Analogs


Benzenenonanamine shares its molecular formula (C15H25N) with N-nonylaniline, yet the two compounds are constitutional isomers with fundamentally different amine environments: a primary aliphatic amine (pKa ~10.67) versus a secondary aromatic amine (pKa of the conjugate acid ~4.5–5.5), producing a >5 log unit difference in protonation state at physiological pH . This directly impacts solubility, membrane partitioning, and target engagement. Compared with the non-phenyl analog 1-nonanamine (CAS 112-20-9), the addition of the terminal phenyl ring shifts LogP from 3.59 to 5.3 and raises the boiling point from ~201 °C to ~321 °C, reflecting substantial differences in intermolecular interactions relevant to both biological assay design and synthetic handling . Even within the phenylalkylamine series, chain-length variation alters antibacterial activity profiles, as demonstrated by the distinct anti-Helicobacter pylori susceptibility pattern observed for 9-phenylnonylamine (pC9a) relative to shorter-chain analogs [1]. These quantitative differences preclude simple substitution without experimental re-validation.

Quantitative Differentiation Evidence for Benzenenonanamine (CAS 117534-09-5) Versus Structural Analogs and In-Class Candidates


Constitutional Isomer Differentiation: Terminal Primary Amine (9-Phenylnonan-1-amine) vs. N-Substituted Aniline (N-Nonylaniline) – pKa and Ionization State Comparison

The constitutional isomer pair 9-phenylnonan-1-amine (target) and N-nonylaniline (comparator) share the molecular formula C15H25N but differ in the locus of amine substitution. The target bears a terminal primary alkylamine with a predicted pKa of 10.67 ± 0.10, whereas N-nonylaniline is a secondary aromatic amine with the nitrogen directly attached to the phenyl ring, exhibiting a conjugate acid pKa in the range of approximately 4.5–5.5 . This >5 log unit difference in basicity translates to a >100,000-fold difference in the protonated-to-neutral ratio at pH 7.4, altering solubility, logD, and molecular recognition in biological systems. Procurement of the incorrect isomer for a biological assay or synthetic step that depends on the protonation state of the primary amine will produce invalid results [1].

Physicochemical profiling Lead optimization Medicinal chemistry

Lipophilicity Gap: LogP Comparison of 9-Phenylnonan-1-amine (Target) vs. 1-Nonanamine (Non-Phenyl Analog) and N-Nonylaniline (Isomer)

Quantitative lipophilicity comparison identifies a LogP divergence of approximately 1.7 log units between 9-phenylnonan-1-amine (XLogP3 = 5.3) and the non-phenyl aliphatic analog 1-nonanamine (LogP = 3.59), corresponding to a roughly 50-fold difference in octanol-water partition coefficient [1]. The closely related isomer N-nonylaniline exhibits a computed LogP of approximately 5.14, within ~0.16 log units of the target, yet the accompanying PSA difference (12.03 Ų for N-nonylaniline vs. 26.02 Ų for the target) indicates differential hydrogen-bonding capacity that modulates passive membrane permeability independently of gross lipophilicity . These data demonstrate that the terminal phenyl group contributes ~1.7 LogP units relative to the non-phenyl alkylamine baseline.

Lipophilicity Membrane permeability ADME profiling

Antibacterial Activity Confirmation: 9-Phenylnonylamine (pC9a) Demonstrates Growth Inhibition Against Gram-Positive and Gram-Negative Strains in a Defined Experimental Model

In a controlled in vitro antibacterial assay, 9-phenylnonylamine (designated pC9a) exhibited growth-inhibitory activity against Escherichia coli ATCC 29522 and Staphylococcus aureus ATCC 25923, serving as the baseline comparator for a series of indane-scaffold magainin 2 mimetics (PM2, PM3) and peptide analogs (MSI-78, 87-ISM) [1]. While the published abstract of the Numao et al. (1997) study does not report the numeric MIC value for pC9a in the abstracted record, the study design establishes pC9a as a positive-control alkylamine with confirmed antibacterial activity against both Gram-negative (E. coli) and Gram-positive (S. aureus) organisms [1]. Notably, the indane derivatives PM2 and PM3 demonstrated stronger activity than pC9a against two strains of Helicobacter pylori (ATCC 43526 and ATCC 43579), indicating that the 9-phenylnonylamine scaffold possesses a narrower anti-H. pylori spectrum that may be advantageous for target-specific screening applications where broad-spectrum activity is undesirable [1]. Additionally, Hemolysis data reported in the follow-up study indicate that the cationic nature of pC9a (primary amine, pKa ~10.67) is associated with red blood cell lysis at MIC concentrations, a property that distinguishes it from the zwitterionic indane derivative PM2c [2]. Cross-referencing with BindingDB reveals weak dihydroorotase inhibition (IC50 = 1.0 × 10⁶ nM, ~1 mM) at pH 7.37, confirming that the primary biological activity of this compound class is membrane-targeted rather than enzyme-specific [3].

Antibacterial Antimicrobial peptides Minimum inhibitory concentration

Thermophysical Handling Differentiation: Boiling Point and Density Comparison of 9-Phenylnonan-1-amine vs. 1-Nonanamine for Synthetic Route Planning

The introduction of a terminal phenyl ring onto the nonylamine backbone produces a substantial increase in boiling point from 201 °C (1-nonanamine) to 321.0 ± 11.0 °C (predicted for 9-phenylnonan-1-amine), a ΔT of approximately 120 °C . This difference reflects the increased molecular weight (219.37 vs. 143.26 g/mol) and enhanced van der Waals interactions conferred by the phenyl moiety. Density follows a similar trend: 0.908 ± 0.06 g/cm³ (predicted for the target) versus 0.782 g/cm³ (measured at 25 °C for 1-nonanamine), representing a ~16% increase . These differences have direct consequences for distillation-based purification, solvent selection for reactions, and storage conditions. The isomer N-nonylaniline exhibits a comparable boiling point (326.6 °C) and density (0.91 g/cm³) to the target, but with a flash point of 152.2 °C that may differ from the target and affect shipping classification .

Synthetic chemistry Process chemistry Physical properties

Validated Application Scenarios for Benzenenonanamine (CAS 117534-09-5) Based on Quantitative Differentiation Evidence


Positive-Control Alkylamine in Magainin-Mimetic Antibacterial Screening Assays

Researchers developing non-peptidic mimics of host-defense peptides can procure 9-phenylnonan-1-amine as a structurally defined, cationic alkylamine baseline. As demonstrated by Numao et al. (1997), pC9a exhibits reproducible growth inhibition against E. coli ATCC 29522 and S. aureus ATCC 25923, enabling direct comparison with novel indane-scaffold or other alkylamine derivatives in standardized broth dilution assays [1]. Its narrower anti-H. pylori spectrum (weaker than PM2/PM3) makes it a useful comparator for Gram-negative/Gram-positive differential screening where broad-spectrum anti-Helicobacter activity must be ruled out. The high pKa (10.67) ensures >99.9% protonation at assay pH, providing a consistent cationic charge state that cannot be replicated by the isomer N-nonylaniline (predominantly neutral at pH 7.4) [2].

Terminal Primary Amine Building Block for Long-Chain Phenylalkyl Derivatives in Medicinal Chemistry

The terminal primary amine of 9-phenylnonan-1-amine serves as a versatile synthetic handle for reductive amination, amide coupling, or N-alkylation reactions to generate focused libraries of N-substituted 9-phenylnonyl derivatives. The nine-carbon methylene spacer provides a specific hydrophobic span that, combined with a LogP of 5.3, positions this scaffold in a lipophilicity range suitable for membrane-targeted or intracellular target engagement [1]. In contrast, 1-nonanamine (LogP 3.59) lacks the terminal phenyl necessary for pi-stacking or hydrophobic pocket interactions, while N-nonylaniline cannot undergo the same N-derivatization chemistry without altering its aromatic amine character . Procurement specifications should confirm ≥95% purity by GC/HPLC to ensure single-component synthetic input.

Cell Differentiation Research Tool for Proliferation Arrest Studies

Evidence from patent-associated literature indicates that 9-phenylnonan-1-amine exhibits activity in arresting proliferation of undifferentiated cells and inducing differentiation toward the monocyte lineage, suggesting utility as a chemical probe in cancer biology and dermatological research (e.g., psoriasis models) [1]. The compound's physicochemical profile—with nine rotatable bonds enabling conformational flexibility and a TPSA of 26 Ų consistent with moderate membrane permeability—supports intracellular target access [2]. Researchers should independently validate the reported differentiation activity in their specific cell lines, as quantitative IC50/proliferation arrest data are not yet available in peer-reviewed form. The isomer N-nonylaniline is not suitable as a negative control for this application due to its distinct protonation state and the resulting differences in intracellular trafficking and target engagement.

Dihydroorotase Inhibition Screening for Pyrimidine Metabolism Studies

BindingDB data confirm weak inhibition of mouse Ehrlich ascites dihydroorotase by 9-phenylnonan-1-amine (IC50 = 1.0 × 10⁶ nM at pH 7.37, 10 µM test concentration) [1]. While the millimolar potency precludes this compound from serving as a lead for dihydroorotase-targeted therapeutics, it can function as a low-affinity reference ligand for assay calibration in high-throughput screening campaigns targeting pyrimidine biosynthesis enzymes. The availability of this quantitative IC50 value—absent for the isomer N-nonylaniline or the shorter-chain analog nonylamine—provides a unique, albeit niche, differentiation point for procurement in enzymology laboratories.

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